molecular formula C8H6N2O2 B560804 3-pyridin-3-yl-4H-1,2-oxazol-5-one CAS No. 101084-94-0

3-pyridin-3-yl-4H-1,2-oxazol-5-one

Cat. No. B560804
CAS RN: 101084-94-0
M. Wt: 162.148
InChI Key: OGXWLRCPBZNTIY-UHFFFAOYSA-N
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Description

“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is a white powder and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves multi-functional properties . The synthesis process is often carried out using classical methods such as the Erlenmeyer-Plöchl Azlactone Synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H, (H,9,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 163.14 and a molecular formula of C7H5N3O2 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Therapeutic Potential and Drug Development

The oxazolone ring, including its derivatives such as 3-pyridin-3-yl-4H-1,2-oxazol-5-one, has been highlighted for its substantial therapeutic worth. These compounds are known for their effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds, sharing structural similarities with oxazolones, exhibit potent therapeutic effects across a broad spectrum of diseases. This includes activities such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects, among others. The unique structural feature of the oxazolone ring, with a pyridine type of nitrogen atom, contributes to its significant binding affinity, which is crucial for the development of novel medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).

Catalysis and Organic Synthesis

Oxazolone derivatives play a pivotal role in catalysis and organic synthesis, serving as intermediates and ligands in various chemical reactions. Their applicability spans from forming metal complexes to designing catalysts for asymmetric synthesis. The presence of heterocyclic N-oxide motifs, akin to those in oxazolones, demonstrates their importance in recent advancements in chemistry and drug development. These compounds are integral to developing methodologies for asymmetric catalysis, indicating the versatility and potential of oxazolone structures in facilitating complex chemical transformations and enhancing the efficiency of synthetic processes (Li et al., 2019).

Agricultural Chemistry

In the realm of agrochemicals, pyridine-based compounds, including oxazolone derivatives, have emerged as crucial players. Their significance is underscored by their utilization as fungicides, insecticides, acaricides, and herbicides. The discovery processes for these agrochemicals often leverage Intermediate Derivatization Methods (IDM), underscoring the importance of oxazolone and its derivatives in generating novel lead compounds for agricultural applications. This approach has proven essential in meeting the swiftly evolving market requirements and enhancing the discovery efficiency of new agrochemicals (Guan et al., 2016).

Future Directions

The future directions for “3-pyridin-3-yl-4H-1,2-oxazol-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs and therapeutic agents, given the broad range of biological activities exhibited by oxazole derivatives .

properties

IUPAC Name

3-pyridin-3-yl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWLRCPBZNTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659450
Record name 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101084-94-0
Record name 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one lend itself to the creation of dyes, and what properties do these dyes exhibit?

A1: The structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one features an active methylene group, situated between the carbonyl and isoxazolone ring. This allows for facile reaction with diazonium salts derived from various aryl amines. This diazo coupling reaction leads to the formation of azo dyes, characterized by the –N=N- linkage, which is known to impart color to compounds [].

Q2: Beyond dye applications, what other chemical transformations are possible with 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one?

A2: Research indicates that 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one exhibits diverse reactivity, enabling its use in synthesizing various heterocyclic compounds []. For instance, it can undergo condensation reactions with aryl aldehydes, yielding 4-(arylidene-3-(pyridin-3-yl)isoxazole-5(4H)-ones. These compounds can further react with hydrazine hydrate, resulting in the formation of novel heterocyclic structures [].

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